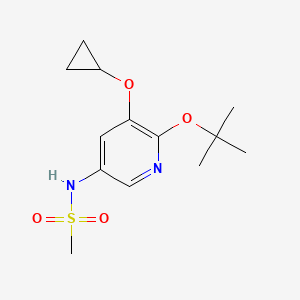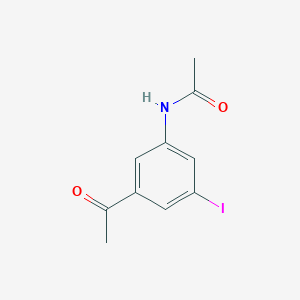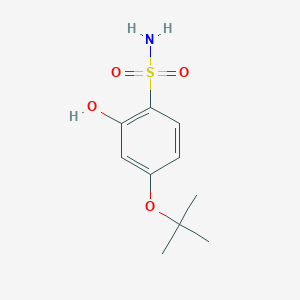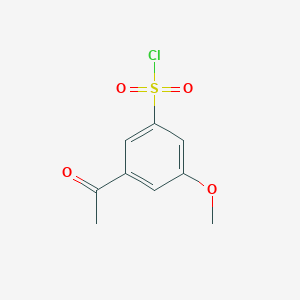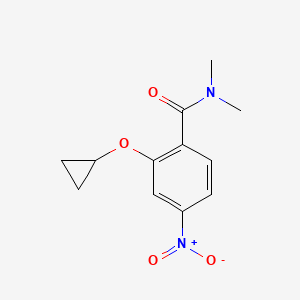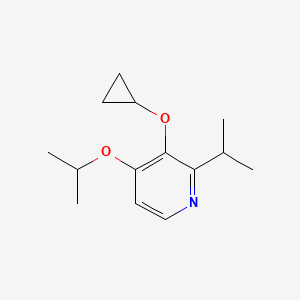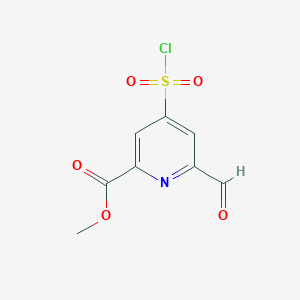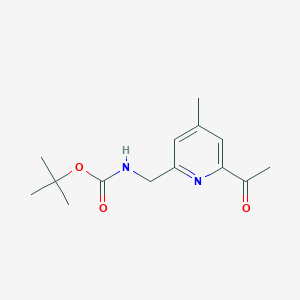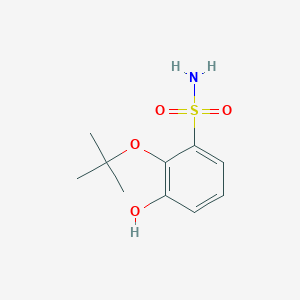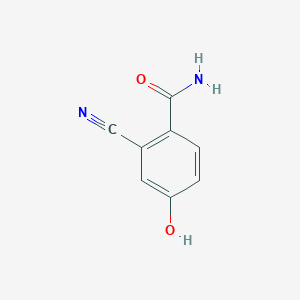
2-Cyano-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-hydroxybenzamide is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzamide, featuring both a cyano group (-CN) and a hydroxy group (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hydroxybenzamide typically involves the cyanoacetylation of 4-hydroxybenzamide. One common method is the reaction of 4-hydroxybenzamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-cyano-4-oxobenzamide.
Reduction: The cyano group can be reduced to an amine group, yielding 2-amino-4-hydroxybenzamide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydroxide) to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Cyano-4-oxobenzamide
Reduction: 2-Amino-4-hydroxybenzamide
Substitution: Various alkyl or acyl derivatives of this compound
Scientific Research Applications
2-Cyano-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-oxobenzamide: Similar structure but with a carbonyl group instead of a hydroxy group.
2-Amino-4-hydroxybenzamide: Similar structure but with an amine group instead of a cyano group.
4-Hydroxybenzamide: Lacks the cyano group but retains the hydroxy and amide functionalities.
Uniqueness
2-Cyano-4-hydroxybenzamide is unique due to the presence of both the cyano and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-cyano-4-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6(11)1-2-7(5)8(10)12/h1-3,11H,(H2,10,12) |
InChI Key |
UWPYVIRNPOIUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


